Methyl 5-methyl-2-(methylamino)thiazole-4-carboxylate
CAS No.:
Cat. No.: VC13513966
Molecular Formula: C7H10N2O2S
Molecular Weight: 186.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N2O2S |
|---|---|
| Molecular Weight | 186.23 g/mol |
| IUPAC Name | methyl 5-methyl-2-(methylamino)-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C7H10N2O2S/c1-4-5(6(10)11-3)9-7(8-2)12-4/h1-3H3,(H,8,9) |
| Standard InChI Key | NYLXSEPWOOXYMK-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(S1)NC)C(=O)OC |
| Canonical SMILES | CC1=C(N=C(S1)NC)C(=O)OC |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, methyl 5-methyl-2-(methylamino)thiazole-4-carboxylate, reflects its substitution pattern: a thiazole ring (a five-membered ring containing nitrogen and sulfur) with a methyl group at position 5, a methylamino group at position 2, and a carboxylate ester at position 4. Its molecular formula is , with a molecular weight of 198.23 g/mol .
Structural Features
The thiazole core contributes to the compound’s aromaticity and electronic properties, while the methylamino and carboxylate groups enhance its solubility and reactivity. Comparative studies of similar thiazole derivatives, such as methyl 5-methylthiazole-2-carboxylate (CAS 79247-98-6), reveal that substituents at positions 2 and 5 significantly influence physicochemical parameters like boiling point () and LogP () .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis of methyl 5-methyl-2-(methylamino)thiazole-4-carboxylate is documented, analogous compounds are typically prepared via cyclocondensation reactions. For example, 4-methyl-5-formylthiazole—a related intermediate—is synthesized via Pd/BaSO-catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride in xylene . Adapting this method, the target compound could hypothetically be synthesized through:
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Cyclization: Reaction of thiourea derivatives with α-halo ketones to form the thiazole ring.
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Functionalization: Sequential methylation and esterification to introduce the methylamino and carboxylate groups.
Industrial Production
Industrial-scale synthesis would likely optimize solvent systems and catalysts to maximize yield. For instance, the use of triethylamine as a base in esterification reactions improves reaction efficiency by neutralizing HCl byproducts.
Physicochemical Properties
Key properties inferred from structural analogs include:
The methylamino group at position 2 may enhance water solubility compared to non-polar analogs, while the ester group at position 4 facilitates further chemical modifications.
Biological Activities and Research Applications
Anticancer Activity
Substituted thiazoles are investigated for their ability to modulate apoptotic pathways. A study on 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines revealed selective CDK9 inhibition (IC = 7 nM), which disrupts cancer cell survival by downregulating antiapoptotic proteins like Mcl-1 . The methylamino group in the target compound could enhance binding affinity to similar kinase targets, warranting further exploration.
Agricultural Applications
Thiazole derivatives are employed in agrochemicals due to their pesticidal and antifungal properties. For instance, ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate shows efficacy against crop pathogens. The target compound’s ester functionality may improve soil persistence, making it a candidate for next-generation fungicides.
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